Cinalukast

Vue d'ensemble

Description

Le Cinalukast est un médicament à petite molécule principalement utilisé dans le traitement de l'asthme. Il agit comme un antagoniste sélectif de la leukotriène D4 au niveau du récepteur de la leukotriène cystéinyl, CysLT1, dans les voies respiratoires humaines . En inhibant les actions de la leukotriène D4, le this compound prévient l'œdème des voies respiratoires, la contraction des muscles lisses et la sécrétion de mucus épais et visqueux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cinalukast peut être synthétisé par un processus en plusieurs étapes impliquant le couplage de divers intermédiaires chimiques. Les étapes clés comprennent :

Formation du cycle thiazole : Cela implique la réaction d'un thioamide approprié avec une α-halocétone.

Vinylation : Le dérivé thiazole est ensuite soumis à une réaction de vinylation pour introduire le groupe vinyle.

Couplage avec l'acide succinanilic : La dernière étape consiste à coupler le thiazole vinylé avec l'acide succinanilic dans des conditions appropriées pour obtenir le this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazole, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe vinyle, le convertissant en groupe éthyle.

Substitution : Les cycles aromatiques du this compound peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que l'acide nitrique pour la nitration ou le brome pour l'halogénation sont employés.

Principaux produits :

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés éthylés.

Substitution : Dérivés nitrés ou halogénés.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'antagonisme du récepteur de la leukotriène.

Biologie : Investigated pour ses effets sur les voies de la leukotriène et les réponses inflammatoires.

Médecine : Exploré pour son potentiel dans le traitement d'autres affections inflammatoires au-delà de l'asthme, telles que la rhinite allergique et la bronchopneumopathie chronique obstructive.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la leukotriène

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur de la leukotriène cystéinyl, CysLT1, dans les voies respiratoires humaines. Ce récepteur est impliqué dans la physiopathologie de l'asthme, notamment l'œdème des voies respiratoires, la contraction des muscles lisses et l'activité cellulaire modifiée associée à l'inflammation. En antagonisant la leukotriène D4 au niveau de ce récepteur, le this compound prévient ces changements pathologiques, soulageant ainsi les symptômes de l'asthme .

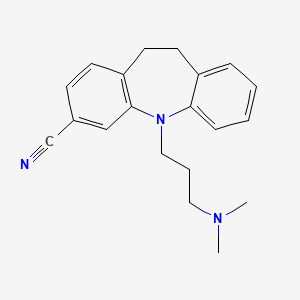

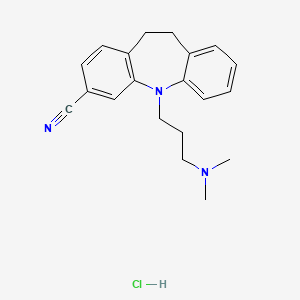

Composés similaires :

Montelukast : Un autre antagoniste du récepteur de la leukotriène utilisé dans le traitement de l'asthme.

Zafirlukast : Fonction similaire, utilisé pour la gestion de l'asthme.

Pranlukast : Aussi un antagoniste du récepteur de la leukotriène avec des applications similaires

Comparaison :

This compound vs. Montelukast : Tous deux ciblent le même récepteur, mais le this compound a une structure chimique différente, ce qui peut influencer sa pharmacocinétique et son profil d'effets secondaires.

This compound vs. Zafirlukast : Mécanismes d'action similaires, mais des différences dans leurs structures chimiques conduisent à des variations dans leur efficacité et leur durée d'action.

This compound vs. Pranlukast : Tous deux sont efficaces dans la gestion de l'asthme, mais la structure unique du this compound peut offrir des avantages distincts dans certaines populations de patients

La structure chimique et le mécanisme d'action uniques du this compound en font un composé précieux dans le traitement de l'asthme et d'autres affections inflammatoires. Ses diverses applications dans la recherche scientifique mettent en évidence son importance dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Applications De Recherche Scientifique

Cinalukast has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study leukotriene receptor antagonism.

Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.

Medicine: Explored for its potential in treating other inflammatory conditions beyond asthma, such as allergic rhinitis and chronic obstructive pulmonary disease.

Industry: Utilized in the development of new therapeutic agents targeting leukotriene receptors

Mécanisme D'action

Cinalukast exerts its effects by binding to the cysteinyl leukotriene receptor, CysLT1, in the human airway. This receptor is involved in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with inflammation. By antagonizing leukotriene D4 at this receptor, this compound prevents these pathological changes, thereby alleviating the symptoms of asthma .

Comparaison Avec Des Composés Similaires

Montelukast: Another leukotriene receptor antagonist used in asthma treatment.

Zafirlukast: Similar in function, used for asthma management.

Pranlukast: Also a leukotriene receptor antagonist with similar applications

Comparison:

Cinalukast vs. Montelukast: Both target the same receptor, but this compound has a different chemical structure, which may influence its pharmacokinetics and side effect profile.

This compound vs. Zafirlukast: Similar mechanisms of action, but differences in their chemical structures lead to variations in their efficacy and duration of action.

This compound vs. Pranlukast: Both are effective in managing asthma, but this compound’s unique structure may offer distinct advantages in certain patient populations

This compound’s unique chemical structure and mechanism of action make it a valuable compound in the treatment of asthma and other inflammatory conditions. Its diverse applications in scientific research further highlight its significance in the fields of chemistry, biology, medicine, and industry.

Propriétés

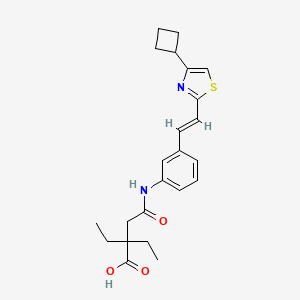

IUPAC Name |

4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMKNPGKXJAIDV-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045742 | |

| Record name | Cinalukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinalukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.72e-04 g/L | |

| Record name | Cinalukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Binds to the cysteinyl leukotriene receptor. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils. These eicosanoids bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Cysteinyl leukotrienes and leukotriene receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma. | |

| Record name | Cinalukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

128312-51-6 | |

| Record name | Cinalukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128312-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinalukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128312516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinalukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinalukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINALUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1O433QAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinalukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

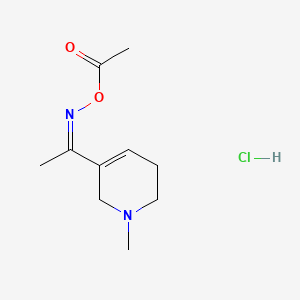

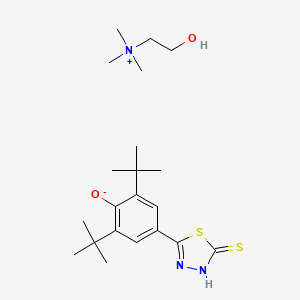

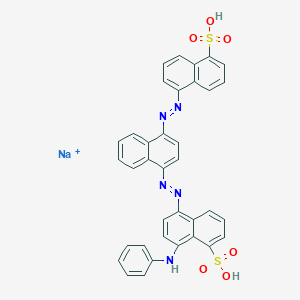

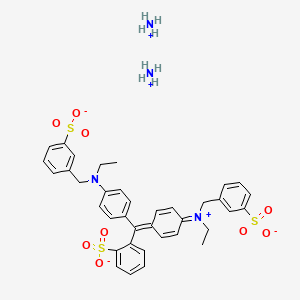

Feasible Synthetic Routes

Q1: How does Cinalukast exert its effects at the molecular level?

A1: this compound functions as a Cysteinyl leukotriene receptor 1 (CysLT1R) antagonist [, ]. This means it binds to the CysLT1 receptor and blocks the binding of its natural ligands, namely the cysteinyl leukotrienes (CysLTs) like LTC4, LTD4, and LTE4 []. By preventing CysLTs from activating the CysLT1 receptor, this compound inhibits the downstream inflammatory responses these molecules typically trigger [, ].

Q2: Has the potential of this compound to shift its activity towards other targets been investigated?

A3: Yes, researchers have investigated the possibility of leveraging this compound's structure to enhance its activity towards other targets, specifically the peroxisome proliferator-activated receptor alpha (PPARα) []. Through computer-assisted selective optimization of side-activities (SOSA), they generated a virtual library of this compound analogues and predicted their affinity for PPARα and CysLT1R []. This led to the synthesis of an analogue with improved PPARα activation and decreased CysLT1R antagonism, highlighting the potential of modifying this compound for different therapeutic applications [].

Q3: Are there any studies looking at the impact of this compound on erythrocyte death?

A4: Interestingly, research has revealed a role for this compound in influencing eryptosis, a process of programmed cell death in red blood cells []. Studies show that under energy-depleted conditions, erythrocytes release leukotrienes, which can trigger eryptosis []. This compound, by blocking leukotriene receptors, was found to mitigate the eryptotic effects induced by energy depletion in these cells []. This highlights the multifaceted nature of this compound's biological activity beyond its traditional anti-inflammatory role.

Q4: What are the potential benefits of developing formulations with improved delivery of this compound?

A5: Researchers have explored complexation studies of this compound with cyclodextrins []. Such complexation techniques are employed to enhance the solubility, stability, and bioavailability of drugs []. By improving these pharmaceutical properties, it might be possible to achieve better therapeutic outcomes with this compound, potentially at lower doses, while minimizing potential side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)